Cas no 1806903-02-5 (2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid)

2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid is a specialized pyridine derivative with a unique structural framework, combining an amino group, a difluoromethyl substituent, and a nitro group on the pyridine ring, along with an acetic acid side chain. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate for synthesizing bioactive molecules. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, while the nitro and amino groups offer reactivity for further functionalization. Its acetic acid moiety provides additional flexibility for conjugation or salt formation, making it valuable for designing novel compounds with tailored properties.
2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid structure
1806903-02-5 structure
Product name:2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid
CAS No:1806903-02-5
MF:C8H7F2N3O4
MW:247.155688524246
CID:4810667

2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid
    • Inchi: 1S/C8H7F2N3O4/c9-7(10)4-2-5(13(16)17)3(1-6(14)15)8(11)12-4/h2,7H,1H2,(H2,11,12)(H,14,15)
    • InChI Key: GEAIPMWHVIGLMK-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=C(C(N)=N1)CC(=O)O)[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 310
  • XLogP3: 0.5
  • Topological Polar Surface Area: 122

2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029066343-1g
2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid
1806903-02-5 97%
1g
$2,950.20 2022-03-31
Alichem
A029066343-500mg
2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid
1806903-02-5 97%
500mg
$1,597.40 2022-03-31
Alichem
A029066343-250mg
2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid
1806903-02-5 97%
250mg
$1,008.00 2022-03-31

Additional information on 2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid

Introduction to 2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic Acid (CAS No. 1806903-02-5)

2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid, with the chemical identifier CAS No. 1806903-02-5, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a pyridine core with multiple functional groups, has garnered attention due to its potential applications in drug discovery and molecular biology research.

The molecular structure of 2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid consists of a pyridine ring substituted with an amino group at the 2-position, a nitro group at the 4-position, and a difluoromethyl group at the 6-position. Additionally, the presence of a carboxylic acid moiety at the 3-position enhances its reactivity and utility in synthetic chemistry. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

In recent years, there has been growing interest in developing novel compounds that can modulate biological pathways relevant to human health and disease. The pyridine scaffold is particularly well-studied due to its prevalence in many bioactive molecules. The nitro and amino groups in this compound contribute to its ability to engage with various biological targets, making it a valuable building block for medicinal chemists.

One of the most compelling aspects of 2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid is its potential as a precursor in the synthesis of pharmacologically active agents. The difluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has made it a popular choice for medicinal chemists seeking to develop next-generation therapeutics.

Recent studies have highlighted the importance of fluorinated compounds in drug development. The introduction of fluorine atoms into molecular structures can significantly alter their pharmacokinetic properties, including bioavailability and half-life. In the case of 2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid, the presence of two fluorine atoms at the 6-position may contribute to improved binding interactions with biological targets, thereby enhancing its therapeutic potential.

The carboxylic acid group at the 3-position of the pyridine ring provides another layer of functionality that can be exploited in drug design. Carboxylic acids are well-known for their ability to form hydrogen bonds, which can be crucial for stabilizing interactions between a drug molecule and its target protein or enzyme. This makes 2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid a promising candidate for further derivatization and optimization.

In academic research, this compound has been utilized as a key intermediate in the synthesis of various nitrogen-containing heterocycles. These heterocycles are known for their diverse biological activities and have been explored as potential treatments for a wide range of diseases, including cancer, inflammation, and infectious disorders. The versatility of 2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid makes it an attractive starting point for such investigations.

The nitro group at the 4-position of the pyridine ring is another critical functional moiety that influences the reactivity and properties of this compound. Nitro groups can participate in various chemical transformations, including reduction to amino groups or diazotization reactions, which open up numerous synthetic possibilities. This reactivity has been leveraged in several synthetic pathways aimed at generating novel bioactive molecules.

The combination of these functional groups—amino, nitro, difluoromethyl, and carboxylic acid—makes 2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid a multifaceted tool for pharmaceutical research. Its structural features not only allow for diverse chemical modifications but also suggest potential biological activities that warrant further exploration.

In conclusion, 2-Amino-6-(difluoromethyl)-4-nitropyridine-3-acetic acid (CAS No. 1806903-02-5) represents a significant advancement in pharmaceutical chemistry. Its unique molecular architecture and functional diversity position it as a valuable intermediate for drug discovery and molecular biology research. As scientific understanding continues to evolve, compounds like this are likely to play an increasingly important role in developing innovative therapies.

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